

# A Comparative Meta-Analysis of LJ570 (Rozibafusp Alfa) for Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LJ570     |           |
| Cat. No.:            | B15580919 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the investigational drug **LJ570**, also known as Rozibafusp Alfa (AMG 570), in the context of current therapeutic options for Systemic Lupus Erythematosus (SLE). As **LJ570** is currently in late-stage clinical development, this comparison relies on available preliminary data and places it alongside established treatments to offer a forward-looking perspective for the research and drug development community.

#### Introduction to LJ570 (Rozibafusp Alfa)

Rozibafusp Alfa is a first-in-class bispecific antibody-peptide conjugate engineered to simultaneously inhibit two key pathways implicated in the pathogenesis of autoimmune diseases like SLE.[1][2][3] It targets both the Inducible T-cell costimulator ligand (ICOSL) and B-cell activating factor (BAFF).[1][2][3] This dual-inhibition mechanism is hypothesized to more effectively modulate the dysregulated T-cell and B-cell responses that drive SLE pathology than targeting either pathway alone.[4] A Phase 2b clinical trial (NCT04058028) evaluating the efficacy and safety of Rozibafusp Alfa in patients with active SLE has been completed, though full results are not yet widely published.[5]

#### **Mechanism of Action: A Dual-Pronged Approach**



**LJ570**'s unique structure allows it to bind to both ICOSL and BAFF, thereby interfering with critical signaling pathways in the immune response.

- ICOSL Inhibition: By blocking the interaction between ICOSL and ICOS on T-cells, LJ570 is
  designed to prevent T-cell activation and subsequent B-cell help, a crucial step in
  autoantibody production.
- BAFF Inhibition: Concurrently, by neutralizing BAFF, LJ570 aims to reduce the survival and maturation of B-cells, further limiting the production of autoantibodies that characterize SLE.



Click to download full resolution via product page

Figure 1: Mechanism of action of LJ570 (Rozibafusp Alfa).

## **Comparative Efficacy and Safety Data**

Direct comparative efficacy data for **LJ570** in SLE is not yet publicly available from its Phase 2b trial. Therefore, this guide presents preliminary data from a Phase 1b study in Rheumatoid



Arthritis (RA) alongside established efficacy and safety data for approved SLE biologics: belimumab, anifrolumab, and voclosporin (for lupus nephritis).

Table 1: Preliminary Safety and Tolerability of LJ570 (Rozibafusp Alfa) in Rheumatoid Arthritis

| Parameter                                    | LJ570 (Rozibafusp Alfa) +<br>MTX (n=26)                                       | Placebo + MTX (n=8)        |
|----------------------------------------------|-------------------------------------------------------------------------------|----------------------------|
| Treatment-Emergent Adverse<br>Events (TEAEs) | 96.2%[1][5]                                                                   | 87.5%[1][5]                |
| Serious Adverse Events<br>(SAEs)             | 7.7%[1][5]                                                                    | 0%                         |
| Most Common TEAEs                            | Upper respiratory tract infection (23.1%), Headache (19.2%), Cough (15.4%)[3] | Nasopharyngitis (37.5%)[2] |
| Anti-Drug Antibodies (ADAs)                  | 20%[6]                                                                        | N/A                        |

Data from a Phase 1b, multi-center, randomized, double-blind, placebo-controlled, multiple ascending dose study in patients with active RA (NCT03156023).[1]

Table 2: Efficacy of Approved Biologics in Systemic Lupus Erythematosus

| Drug (Trial)                                   | Primary Endpoint                      | Drug Response<br>Rate | Placebo Response<br>Rate |
|------------------------------------------------|---------------------------------------|-----------------------|--------------------------|
| Belimumab (BLISS-52<br>& BLISS-76 pooled)      | SRI-4 at Week 52                      | 57.6%                 | 43.6%                    |
| Anifrolumab (TULIP-2)                          | BICLA at Week 52                      | 47.8%[7]              | 31.5%[7]                 |
| Voclosporin<br>(AURORA 1 - Lupus<br>Nephritis) | Complete Renal<br>Response at Week 52 | 41%[8]                | 23%[8]                   |

SRI-4: SLE Responder Index 4; BICLA: BILAG-based Composite Lupus Assessment. Data from respective Phase 3 clinical trials.



Table 3: Safety Profile of Approved Biologics in Systemic Lupus Erythematosus

| Drug        | Common Adverse Events                                                                         | Serious Adverse Events of Note                                    |
|-------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Belimumab   | Nausea, diarrhea, infusion reactions, infections (e.g., bronchitis, nasopharyngitis)          | Serious infections,<br>hypersensitivity reactions,<br>depression. |
| Anifrolumab | Upper respiratory tract infections, bronchitis, infusion-related reactions, herpes zoster.[9] | Increased risk of herpes<br>zoster.[9]                            |
| Voclosporin | Glomerular filtration rate decrease, hypertension, diarrhea, headache.[10][11]                | Nephrotoxicity, hypertension, neurotoxicity.                      |

### **Experimental Protocols**

# LJ570 (Rozibafusp Alfa) Phase 1b Study in Rheumatoid Arthritis (NCT03156023)

This study was a randomized, double-blind, placebo-controlled, multiple ascending dose trial. [1]

- Participants: 34 adults with active RA (Disease Activity Score 28-C-reactive protein [DAS28-CRP] > 2.6) on a stable dose of methotrexate.[1][6]
- Intervention: Subcutaneous injections of rozibafusp alfa (70, 140, 210, or 420 mg) or placebo every 2 weeks for 10 weeks (6 doses).[1][6]
- Primary Endpoint: Incidence of treatment-emergent adverse events (TEAEs).[1][6]
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics (including ICOSL receptor occupancy and changes in B-cell populations), and immunogenicity.[1]





Click to download full resolution via product page

Figure 2: Workflow of the LJ570 Phase 1b study in RA.

#### **Discussion and Future Outlook**

The available preliminary data on **LJ570** (Rozibafusp Alfa) suggests a generally well-tolerated safety profile in patients with rheumatoid arthritis.[2][6] The dual-targeting mechanism of action holds theoretical promise for superior efficacy in SLE by addressing both T-cell and B-cell dysregulation. However, the absence of direct comparative data in an SLE population makes any definitive conclusions premature.

The forthcoming results from the Phase 2b study (NCT04058028) will be critical in establishing the efficacy and safety of Rozibafusp Alfa in SLE and informing the design of potential Phase 3 trials. Researchers and clinicians will be keenly interested in how **LJ570**'s performance on endpoints such as the SRI-4 and BICLA compares to established therapies like belimumab and anifrolumab. Furthermore, identifying specific patient subpopulations within the heterogeneous



SLE landscape who may derive the most benefit from this novel dual-inhibition strategy will be a key area of future investigation.

In conclusion, **LJ570** represents an innovative and promising therapeutic candidate for SLE. The scientific community awaits further clinical trial data to fully elucidate its potential role in the evolving treatment paradigm for this complex autoimmune disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and Biological Activity of Rozibafusp Alfa in Subjects with Rheumatoid Arthritis: Final Results of a Phase 1b Randomized, Double-blind, Placebo-Controlled, Multiple Ascending Dose Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. Preliminary findings suggest rozibafusp alfa effective and tolerable in RA Medical Conferences [conferences.medicom-publishers.com]
- 3. Safety and Biological Activity of Rozibafusp alfa, a Bispecific Inhibitor of Inducible Costimulator Ligand and B Cell Activating Factor, in Patients With Rheumatoid Arthritis: Results of a Phase 1b, Randomized, Double-Blind, Placebo-Controlled, Multiple Ascending Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Data of Belimumab in Patients with Systemic Lupus Erythematosus -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Biological Activity of Rozibafusp alfa, a Bispecific Inhibitor of Inducible
  Costimulator Ligand and B Cell Activating Factor, in Patients With Rheumatoid Arthritis:
  Results of a Phase 1b, Randomized, Double-Blind, Placebo-Controlled, Multiple Ascending
  Dose Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. njms.rutgers.edu [njms.rutgers.edu]
- 9. lupus.bmj.com [lupus.bmj.com]







- 10. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial. [themednet.org]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of LJ570 (Rozibafusp Alfa) for Systemic Lupus Erythematosus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580919#meta-analysis-of-lj570-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com